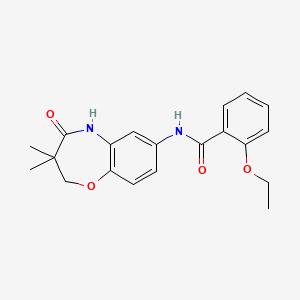

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-2-ethoxybenzamide

Description

Properties

IUPAC Name |

N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-7-yl)-2-ethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O4/c1-4-25-16-8-6-5-7-14(16)18(23)21-13-9-10-17-15(11-13)22-19(24)20(2,3)12-26-17/h5-11H,4,12H2,1-3H3,(H,21,23)(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOFAOXDZSVWCOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)OCC(C(=O)N3)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-2-ethoxybenzamide typically involves multiple steps. One common approach is to start with the preparation of the benzoxazepine core, followed by the introduction of the ethoxybenzamide moiety. The reaction conditions often require the use of catalysts, specific temperatures, and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-2-ethoxybenzamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

Substitution: This reaction can replace one functional group with another, potentially changing the compound’s reactivity and applications.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could produce a more saturated molecule.

Scientific Research Applications

Chemistry

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-2-ethoxybenzamide serves as a building block for synthesizing more complex organic molecules. Its unique structure allows it to participate in various organic reactions, including:

- Reagent in Organic Synthesis : The compound can be utilized as a reagent for various transformations in organic synthesis, facilitating the creation of new chemical entities with desired properties.

Biology

The biological applications of this compound are particularly noteworthy:

- Enzyme Inhibition Studies : The compound has been investigated for its potential to inhibit specific enzymes that play crucial roles in metabolic pathways. For example, studies have shown that related compounds exhibit inhibitory effects on enzymes such as α-glucosidase and acetylcholinesterase, which are relevant for conditions like Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD) .

- Drug Development : Its structural characteristics make it a candidate for drug design aimed at targeting various diseases. The ability to modify its structure allows researchers to optimize its efficacy against specific biological targets.

Case Studies and Research Findings

Several studies have explored the applications of compounds structurally related to this compound:

Case Study 1: Enzyme Inhibition

In one study focusing on sulfonamides with similar moieties, researchers synthesized derivatives that were screened for their inhibitory activity against α-glucosidase and acetylcholinesterase. The results indicated promising inhibitory effects that suggest potential therapeutic applications for managing diabetes and neurodegenerative diseases .

Another research effort synthesized various benzoxazepine derivatives and evaluated their biological activities. The findings demonstrated that modifications at specific positions on the benzoxazepine ring could enhance enzyme inhibition and improve selectivity towards target enzymes .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Organic Chemistry | Used as a building block in synthesizing complex organic molecules. |

| Biological Research | Investigated for enzyme inhibition related to diabetes and neurodegenerative diseases. |

| Drug Development | Potential candidate for new therapeutic agents targeting specific diseases. |

Mechanism of Action

The mechanism of action of N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-2-ethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

The compound’s structural analogs differ primarily in substituents on the benzamide and benzoxazepin moieties, influencing physicochemical properties and biological interactions. Key examples include:

Table 1: Structural and Functional Comparison of Analogs

Functional Implications of Substituent Modifications

- Ethoxy vs. Fluoro/Halogen Substituents :

- Adamantane vs. Benzamide Moieties :

- Replacement of benzamide with adamantane-1-carboxamide () significantly increases hydrophobicity, which may enhance blood-brain barrier penetration but reduce aqueous solubility .

Biological Activity

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-2-ethoxybenzamide is a complex organic compound that has garnered attention due to its potential biological activities. This compound features a unique benzoxazepine structure, which is characterized by a seven-membered ring containing nitrogen and oxygen atoms. The presence of the dimethyl and oxo groups adds to its chemical complexity and potential reactivity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological pathways. Research indicates that it may act on various enzymes or receptors that are crucial in cellular processes. Understanding these interactions is vital for elucidating the compound's therapeutic potential.

Biological Activity

- Antimicrobial Properties : Preliminary studies suggest that compounds related to the benzoxazepine structure exhibit antimicrobial activity. While specific data on this compound is limited, similar compounds have shown potential against various bacterial strains.

- Anticancer Activity : Some derivatives of benzoxazepines have demonstrated anticancer properties in vitro. For instance, studies have indicated that these compounds can induce apoptosis in cancer cells by activating specific signaling pathways.

- Neuroprotective Effects : There is emerging evidence suggesting that benzoxazepine derivatives may possess neuroprotective qualities. These effects could be mediated through the modulation of neurotransmitter systems or by reducing oxidative stress in neural tissues.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various benzoxazepine derivatives against Gram-positive and Gram-negative bacteria. Results indicated that certain modifications to the benzoxazepine core enhanced antibacterial activity significantly compared to unmodified compounds.

Case Study 2: Anticancer Screening

In a screening of several benzoxazepine derivatives for anticancer activity, one compound demonstrated IC50 values in the low micromolar range against breast cancer cell lines. This suggests that structural modifications can lead to enhanced potency.

Data Table: Summary of Biological Activities

Q & A

Q. What are the common synthetic routes for this benzoxazepine derivative, and what key reaction conditions influence yield?

The synthesis typically involves constructing the tetrahydrobenzo[b][1,4]oxazepine core, followed by introducing substituents like the 2-ethoxybenzamide moiety. Critical steps include:

- Core formation : Cyclization of precursors (e.g., amines, acids) under reflux conditions.

- Substituent coupling : Amide bond formation via carbodiimide-mediated coupling or nucleophilic substitution. Key factors affecting yield include solvent polarity (e.g., DMF for amidation), temperature control (50–80°C), and catalysts like potassium carbonate . Industrial methods optimize these parameters for scalability .

| Step | Reagents/Conditions | Purpose | Reference |

|---|---|---|---|

| Core synthesis | Amines, acids, reflux | Form oxazepine ring | |

| Amidation | 2-ethoxybenzoyl chloride, K₂CO₃ | Introduce benzamide group |

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- NMR spectroscopy : Assigns proton/carbon environments (e.g., distinguishing oxazepine ring protons from ethoxybenzamide groups) .

- HPLC : Monitors purity (>95% typically required for research-grade material) .

- X-ray crystallography : Resolves crystal packing and hydrogen-bonding patterns using software like SHELXL .

Advanced Questions

Q. How can researchers optimize synthesis to minimize by-products during amidation?

- By-product mitigation : Use excess acyl chloride (1.2–1.5 equivalents) to drive amidation to completion, reducing unreacted intermediates.

- Purification : Employ gradient HPLC or column chromatography to separate regioisomers or incomplete reaction products .

- Kinetic monitoring : In-situ IR or LC-MS tracks reaction progress, allowing real-time adjustments .

Q. What strategies resolve contradictions in structural data from NMR and X-ray crystallography?

- Dynamic effects : NMR may average conformers in solution, whereas X-ray captures static crystal structures. Compare temperature-dependent NMR with crystallographic data to identify flexible moieties (e.g., ethoxy group rotational freedom) .

- DFT calculations : Validate proposed conformers by matching computed NMR chemical shifts to experimental data .

Q. How do substituents (e.g., ethoxy vs. methoxy) influence this compound’s reactivity in substitution reactions?

- Electron-donating groups : Ethoxy enhances electrophilic aromatic substitution (EAS) at the benzamide ring, while methoxy deactivates it.

- Steric effects : Bulkier substituents (e.g., trifluoromethyl) hinder nucleophilic attack on the oxazepine carbonyl .

| Substituent | Reactivity Trend | Example Reaction | Reference |

|---|---|---|---|

| Ethoxy | Activates EAS | Nitration at C-4 | |

| Trifluoromethyl | Reduces nucleophilicity | SNAr reactions suppressed |

Biological and Computational Research

Q. What in vitro assays are recommended for preliminary biological activity screening?

- Enzyme inhibition : Target kinases or proteases using fluorescence-based assays (IC₅₀ determination).

- Cellular viability : MTT or ATP-luciferase assays in cancer cell lines (e.g., HepG2) .

- Receptor binding : Radioligand displacement studies for GPCR targets .

Q. How can researchers address discrepancies between in vitro and in vivo efficacy data?

- Pharmacokinetic profiling : Measure metabolic stability (e.g., liver microsome assays) to identify rapid clearance issues .

- Formulation optimization : Use liposomal encapsulation to improve bioavailability if poor solubility is observed .

Q. What computational approaches model interactions between this compound and biological targets?

- Molecular docking : Predict binding poses in enzyme active sites (e.g., using AutoDock Vina).

- MD simulations : Assess stability of ligand-receptor complexes over 100+ ns trajectories .

- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with activity trends .

Data Analysis and Structural Challenges

Q. How are hydrogen-bonding networks analyzed in crystallographic studies of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.